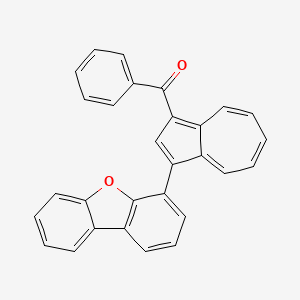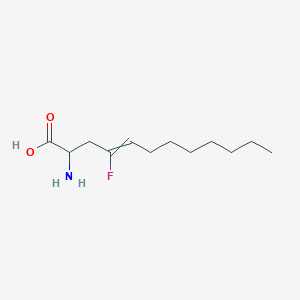
3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid: is an organic compound with the molecular formula C10H12O8 It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and a methyl group is attached to the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives that undergo multiple carboxylation steps under controlled conditions to introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of polycarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2,4,5-tetracarboxylic acid: Lacks the methyl group at the 3 position.
Cyclohexane-1,2,3,4-tetracarboxylic acid: Has carboxylic acid groups at different positions.
Cyclohexane-1,2,4-tricarboxylic acid: Contains one less carboxylic acid group.
Uniqueness: 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid is unique due to the presence of the methyl group at the 3 position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
650622-12-1 |
|---|---|
Formule moléculaire |
C11H14O8 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
3-methylcyclohexane-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H14O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h3-7H,2H2,1H3,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
Clé InChI |
ABJQOQWINPBNDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)






![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)

![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)

![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
